BMS 777607

Description

BMS-777607 has been investigated for the basic science of Malignant Solid Tumour.

MET Tyrosine Kinase Inhibitor BMS-777607 is an inhibitor of MET tyrosine kinase with potential antineoplastic activity. MET tyrosine kinase inhibitor BMS-777607 binds to c-Met protein, or hepatocyte growth factor receptor (HGFR), preventing binding of hepatocyte growth factor (HGF) and disrupting the MET signaling pathway; this agent may induce cell death in tumor cells expressing c-Met. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays an important role in tumor cell proliferation, survival, invasion, and metastasis, and in tumor angiogenesis.

BMS-777607 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

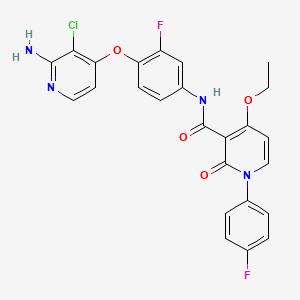

N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClF2N4O4/c1-2-35-19-10-12-32(16-6-3-14(27)4-7-16)25(34)21(19)24(33)31-15-5-8-18(17(28)13-15)36-20-9-11-30-23(29)22(20)26/h3-13H,2H2,1H3,(H2,29,30)(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBRGSXVFBYQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClF2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145278 | |

| Record name | BMS-777607 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025720-94-8 | |

| Record name | BMS-777607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025720948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-777607 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-777607 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-777607 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3MMS6HDO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-777607: A Potent Inhibitor of the MET Kinase Family

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Target Profile of BMS-777607

BMS-777607 is a selective, ATP-competitive small molecule inhibitor targeting multiple members of the MET receptor tyrosine kinase family.[1][2] This family of kinases plays a crucial role in cell proliferation, survival, migration, and invasion, making them attractive targets for cancer therapy.[3][4] BMS-777607 has demonstrated potent inhibitory activity against c-Met, Axl, Ron, and Tyro3.[1] While it is a potent inhibitor of the entire family, it exhibits the highest selectivity for Axl.

Quantitative Inhibition Data

The inhibitory activity of BMS-777607 has been characterized through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against key members of the MET family.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Axl | 1.1 | Cell-free | |

| Ron | 1.8 | Cell-free | |

| c-Met | 3.9 | Cell-free | |

| Tyro3 | 4.3 | Cell-free | |

| c-Met (autophosphorylation) | <1 | Cellular (PC-3, DU145) | |

| c-Met (autophosphorylation) | 20 | Cellular (GTL-16) |

BMS-777607 displays significant selectivity for the Met-related targets over other kinases, with a more than 40-fold greater selectivity against Lck, VEGFR-2, and TrkA/B, and over 500-fold greater selectivity against a broader panel of receptor and non-receptor kinases.

Experimental Protocols

Kinase Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of BMS-777607 on the enzymatic activity of purified kinases.

Methodology:

-

The kinase reaction is initiated by combining a baculovirus-expressed GST-tagged kinase (e.g., GST-Met), a substrate such as poly(Glu/Tyr), and γ-33P-labeled ATP in a kinase buffer (20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT).

-

Various concentrations of BMS-777607 are added to the reaction mixture.

-

The reaction is incubated for 1 hour at 30°C.

-

The reaction is terminated by the addition of cold trichloroacetic acid (TCA) to a final concentration of 8%.

-

The precipitated proteins containing the incorporated radiolabeled phosphate are captured on a filter plate.

-

The amount of radioactivity is quantified using a scintillation counter to determine the level of kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Autophosphorylation Assay

Objective: To assess the ability of BMS-777607 to inhibit the autophosphorylation of receptor tyrosine kinases in a cellular context.

Methodology:

-

Cancer cell lines with high expression of the target kinase (e.g., GTL-16 for c-Met) are cultured to sub-confluency.

-

Cells are serum-starved overnight to reduce basal kinase activity.

-

The cells are then treated with various concentrations of BMS-777607 for a specified period (e.g., 1-2 hours).

-

For ligand-dependent kinases like c-Met, cells are stimulated with the corresponding ligand (e.g., Hepatocyte Growth Factor, HGF) for a short period (e.g., 15-30 minutes) to induce receptor autophosphorylation.

-

Following treatment, the cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

The membranes are probed with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Met) and the total form of the kinase.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via enhanced chemiluminescence (ECL).

-

The band intensities are quantified using densitometry to determine the ratio of phosphorylated to total protein, from which the IC50 value is derived.

Signaling Pathways and Experimental Workflows

BMS-777607 Inhibition of c-Met Signaling

The following diagram illustrates the mechanism by which BMS-777607 inhibits the c-Met signaling pathway.

References

The Discovery and Chemical Synthesis of BMS-777607: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent and selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase superfamily, which includes MET, AXL, RON, and TYRO3.[1][2] Its discovery marked a significant advancement in the development of targeted therapies for cancers driven by aberrant signaling through these pathways. This technical guide provides an in-depth overview of the discovery process, a detailed account of its chemical synthesis, and a summary of its biological activity, supported by quantitative data and detailed experimental protocols.

Discovery of BMS-777607: A Structure-Activity Relationship (SAR) Driven Approach

The discovery of BMS-777607 was the culmination of a focused lead optimization program aimed at identifying potent and selective inhibitors of the c-Met kinase. The core scaffold of the molecule is a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.[3]

The development process involved systematic modifications of this scaffold to improve potency, selectivity, and pharmacokinetic properties. Key findings from the structure-activity relationship (SAR) studies include:

-

Substitution at the 3-position of the pyridine ring: This modification was found to be crucial for enhancing the enzymatic potency of the compound.[3]

-

Substitution at the 4-position of the pyridone ring: Alterations at this position led to significant improvements in aqueous solubility and overall kinase selectivity.[3]

Through this iterative process of design, synthesis, and biological evaluation, analogue 10 (which was later named BMS-777607) emerged as a candidate with an excellent in vivo efficacy, favorable pharmacokinetic profile, and a promising preclinical safety profile, leading to its advancement into Phase I clinical trials.

Chemical Synthesis of BMS-777607

The chemical synthesis of BMS-777607 involves a multi-step process culminating in the coupling of two key heterocyclic intermediates. While the proprietary, large-scale synthesis may have variations, the following route is based on published laboratory-scale syntheses and established chemical principles.

Experimental Workflow: Chemical Synthesis

Caption: A logical workflow for the chemical synthesis of BMS-777607.

Detailed Methodologies

Synthesis of the Pyridone Core: 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

The synthesis of the pyridone core generally involves the construction of the substituted pyridone ring followed by functional group manipulations to install the carboxylic acid and ethoxy moieties. Multicomponent reactions are often employed for the efficient synthesis of such 2-pyridone-containing heterocycles.

Synthesis of the Aminopyridine Moiety: N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)

The synthesis of this key intermediate can be achieved through several routes. One common method involves the nitration and subsequent reduction of a chloropyridine precursor. An alternative approach utilizes isonicotinic acid as a starting material.

-

Preparation of 2-amino-4-chloropyridine: An improved large-scale synthesis of 2-amino-4-chloropyridine has been reported, which can serve as a starting point.

-

Synthesis of 2-amino-3-chloro-4-hydroxypyridine: This intermediate can be prepared from 2-amino-4-chloropyridine through chlorination at the 3-position followed by hydrolysis of the 4-chloro group.

-

Ether Linkage Formation: The hydroxyl group of 2-amino-3-chloro-4-hydroxypyridine can be coupled with a suitable fluorinated nitrobenzene derivative via a nucleophilic aromatic substitution (SNAr) reaction.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine to provide the final aminophenoxy pyridine intermediate.

Final Coupling Step

The final step in the synthesis of BMS-777607 is the formation of an amide bond between the carboxylic acid of the pyridone core and the aniline amine of the aminopyridine moiety. This is typically achieved using standard peptide coupling reagents.

Biological Activity and Mechanism of Action

BMS-777607 is an ATP-competitive inhibitor of the MET kinase superfamily. It binds to the kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This disruption of signaling leads to the inhibition of cancer cell proliferation, survival, migration, and invasion.

Signaling Pathways

c-Met Signaling Pathway

Caption: Inhibition of the c-Met signaling pathway by BMS-777607.

Axl Signaling Pathway

Caption: Inhibition of the Axl signaling pathway by BMS-777607.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of BMS-777607

| Target Kinase | Assay Type | IC50 (nM) | Cell Line | Reference |

| c-Met | Cell-free | 3.9 | - | |

| Axl | Cell-free | 1.1 | - | |

| Ron | Cell-free | 1.8 | - | |

| Tyro3 | Cell-free | 4.3 | - | |

| c-Met Autophosphorylation | Cell-based | <1 | PC-3, DU145 |

Table 2: In Vivo Efficacy of BMS-777607 in Xenograft Models

| Tumor Model | Dosing Regimen | Outcome | Reference |

| GTL-16 human gastric carcinoma | Oral administration | Complete tumor stasis |

Table 3: Pharmacokinetic Parameters of BMS-777607 in Mice

| Route of Administration | Dose (mg/kg) | Tmax (hr) | Cmax (µg/mL) | Half-life (hr) | Bioavailability (%) | Reference |

| Intravenous | 5 | - | - | 1.5 | - | |

| Oral | 20 | 1 | 1.72 | 5.9 | 50.4 |

Experimental Protocols

In Vitro Kinase Assay

A typical in vitro kinase assay to determine the IC50 of BMS-777607 against a target kinase would involve the following steps:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.

-

Inhibitor Addition: Serial dilutions of BMS-777607 (or other test compounds) are added to the reaction mixture.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (e.g., using [γ-32P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assays

Cell Migration "Wound-Healing" Assay

-

Cell Seeding: Cells are seeded in a multi-well plate and grown to confluence.

-

"Wound" Creation: A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.

-

Treatment: The cells are treated with different concentrations of BMS-777607 in a serum-free or low-serum medium.

-

Incubation and Imaging: The plate is incubated, and images of the wound area are captured at different time points (e.g., 0 and 24 hours).

-

Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time.

Cell Invasion Assay (Boyden Chamber Assay)

-

Chamber Preparation: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are used.

-

Cell Seeding: Cells, pre-treated with BMS-777607, are seeded in the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plate is incubated to allow the cells to invade through the Matrigel and the porous membrane.

-

Quantification: Non-invading cells on the upper side of the membrane are removed. The invading cells on the lower side are fixed, stained, and counted under a microscope.

In Vivo Xenograft Studies

-

Cell Implantation: A specific number of cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into different treatment groups (e.g., vehicle control, different doses of BMS-777607). The drug is administered via the desired route (e.g., oral gavage) according to a specific schedule.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).

Conclusion

BMS-777607 is a well-characterized and highly effective inhibitor of the MET kinase superfamily. Its discovery through a rigorous SAR-driven process and its subsequent preclinical and clinical evaluation have provided a valuable tool for cancer research and a promising therapeutic agent for patients with cancers dependent on MET signaling. The detailed information on its synthesis and biological activity presented in this guide is intended to support further research and development in the field of targeted cancer therapy.

References

- 1. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multi-Kinase Inhibitor BMS-777607: A Technical Guide to its Impact on Downstream Signaling Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor BMS-777607, focusing on its mechanism of action and its effects on key downstream signaling pathways implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and signal transduction research.

Introduction and Mechanism of Action

BMS-777607 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary targets include MET, AXL, RON, and Tyro3, all of which are crucial regulators of cell growth, survival, migration, and invasion.[2] Dysregulation of these kinases is a common feature in a variety of human cancers, making them attractive targets for therapeutic intervention. BMS-777607 exerts its effects by binding to the kinase domain of these receptors, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.

Quantitative Inhibitory Profile of BMS-777607

The inhibitory activity of BMS-777607 has been quantified against a panel of kinases and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

| Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) - Cellular Assay |

| AXL | 1.1 | GTL-16 (c-Met autophosphorylation) | 20 |

| RON | 1.8 | PC-3 (HGF-triggered c-Met autophosphorylation) | <1 |

| MET | 3.9 | DU145 (HGF-triggered c-Met autophosphorylation) | <1 |

| Tyro3 | 4.3 | KHT (c-Met autophosphorylation) | 10 |

| Mer | 14.0 | U118MG (Cell Viability, 4h) | ~10,000 |

| Flt-3 | 16.0 | SF126 (Cell Viability, 4h) | ~12,500 |

| Aurora B | 78.0 | U118MG (Cell Viability, 12h) | ~8,000 |

| Lck | 120.0 | SF126 (Cell Viability, 12h) | ~10,000 |

| VEGFR2 | 180.0 | PC-3 (Migration) | <100 |

| - | - | DU145 (Migration) | <100 |

| - | - | PC-3 (Invasion) | <100 |

| - | - | DU145 (Invasion) | <100 |

Core Downstream Signaling Pathways Affected by BMS-777607

Inhibition of MET, AXL, and other primary targets of BMS-777607 leads to the attenuation of several critical downstream signaling pathways that are frequently hyperactivated in cancer.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. Upon activation by upstream RTKs like MET and AXL, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT.

BMS-777607 has been shown to potently inhibit the phosphorylation of AKT (at Ser473 and Thr308), a key downstream effector in this pathway. This inhibition disrupts the pro-survival signals and can lead to increased apoptosis in cancer cells.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of MET and AXL leads to the sequential activation of RAS, RAF, MEK, and finally ERK.

Treatment with BMS-777607 results in a dose-dependent inhibition of ERK phosphorylation.[2] This blockade of the MAPK/ERK pathway contributes to the anti-proliferative effects of the compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell survival, proliferation, and angiogenesis. Both MET and AXL are known to activate STAT3 through phosphorylation, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.

While direct western blot evidence for BMS-777607-mediated inhibition of STAT3 phosphorylation is less explicitly documented in readily available literature, the potent inhibition of its upstream activators, MET and AXL, strongly implies a consequential reduction in STAT3 activation. This inferred inhibition would contribute to the anti-tumorigenic effects of BMS-777607.

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of BMS-777607.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

BMS-777607 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with a serial dilution of BMS-777607 (and a vehicle control, DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

Cancer cell lines of interest

-

Serum-free and complete cell culture medium

-

BMS-777607

-

24-well plates with Boyden chamber inserts (8 µm pore size)

-

Matrigel basement membrane matrix

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet stain (e.g., 0.5% in 25% methanol)

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Coat the top of the Boyden chamber inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C.

-

Harvest and resuspend cells in serum-free medium containing different concentrations of BMS-777607 or vehicle control.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the fixed cells with Crystal Violet.

-

Wash the inserts and allow them to dry.

-

Count the number of stained, invaded cells in several microscopic fields and average the results.

Western Blot Analysis

This technique is used to detect and quantify the phosphorylation status of key signaling proteins.

Materials:

-

Cancer cell lines of interest

-

BMS-777607

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with BMS-777607 for the desired time and concentration.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Conclusion

BMS-777607 is a potent multi-kinase inhibitor that effectively targets key drivers of oncogenesis, including MET and AXL. Its mechanism of action involves the direct inhibition of these receptor tyrosine kinases, leading to the downstream suppression of the PI3K/AKT and MAPK/ERK signaling pathways, and likely the STAT3 pathway. The comprehensive in vitro and in vivo data underscore the therapeutic potential of BMS-777607 in cancers characterized by the aberrant activation of these signaling networks. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other targeted cancer therapies.

References

BMS-777607: A Dual Inhibitor of c-Met and Axl Receptor Tyrosine Kinases

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-777607 is a potent and selective small-molecule inhibitor that targets the receptor tyrosine kinases (RTKs) c-Met (also known as hepatocyte growth factor receptor, HGFR) and Axl.[1][2][3] Both c-Met and Axl are key players in cell signaling pathways that regulate proliferation, survival, migration, and invasion.[4][5] Their aberrant activation is strongly associated with the development and progression of various human cancers, making them attractive targets for therapeutic intervention. BMS-777607 acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of these kinases and disrupting their downstream signaling cascades. This technical guide provides a comprehensive overview of BMS-777607, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.

Biochemical and Cellular Activity of BMS-777607

The inhibitory potency of BMS-777607 has been characterized in both biochemical (cell-free) and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of BMS-777607 against c-Met, Axl, and Other Kinases

| Target Kinase | IC50 (nM) | Assay Conditions |

| c-Met | 3.9 | Cell-free assay |

| Axl | 1.1 | Cell-free assay |

| Ron | 1.8 | Cell-free assay |

| Tyro3 | 4.3 | Cell-free assay |

| Mer | 14.0 | Cell-free assay |

| Flt-3 | 16 | Cell-free assay |

| Aurora B | 78 | Cell-free assay |

| Lck | 120 | Cell-free assay |

| VEGFR-2 | 180 | Cell-free assay |

Table 2: Cellular Inhibitory Activity and Functional Effects of BMS-777607

| Cell Line | Assay Type | Endpoint | IC50 / Concentration | Effect |

| GTL-16 | c-Met Autophosphorylation | Inhibition | 20 nM | Potent blockade of c-Met autophosphorylation. |

| PC-3, DU145 | HGF-induced c-Met Autophosphorylation | Inhibition | <1 nM | Inhibition of HGF-triggered c-Met autophosphorylation. |

| PC-3, DU145 | HGF-induced Cell Scattering | Inhibition | 0.5 µM | Almost complete inhibition of cell scattering. |

| PC-3, DU145 | HGF-induced Cell Migration & Invasion | Inhibition | <0.1 µM | Dose-dependent suppression of migration and invasion. |

| KHT | c-Met Autophosphorylation | Inhibition | 10 nM | Potent elimination of basal autophosphorylated c-Met. |

| U118MG, SF126 | Cell Viability (MTT assay) | Reduction | 12.5 µM | Significantly reduced cell numbers after 24 hours. |

| U118MG, SF126 | Apoptosis (CPP32 activity) | Induction | 12.5 µM | Significant increase in apoptosis after 24 hours. |

| T-47D, ZR-75-1 | Cell Growth and Survival | Inhibition | Dose-dependent | Inhibition of growth and survival. |

Mechanism of Action and Signaling Pathways

BMS-777607 exerts its anti-tumor effects by inhibiting the signaling pathways downstream of c-Met and Axl.

c-Met Signaling Pathway

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). This activation leads to the recruitment and phosphorylation of downstream signaling molecules, initiating cascades that promote cell proliferation, survival, motility, and invasion. Key pathways activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT pathways.

Caption: The c-Met signaling pathway and its inhibition by BMS-777607.

Axl Signaling Pathway

Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Its primary ligand is the growth arrest-specific 6 (Gas6) protein. Upon activation, Axl initiates several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are involved in cell survival, proliferation, migration, and therapy resistance.

References

The Role of BMS-777607 in Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. The process is a complex cascade of events involving cell migration, invasion, and colonization of secondary sites. Receptor tyrosine kinases (RTKs) play a pivotal role in orchestrating these metastatic processes. Among these, the c-Met and Axl receptor tyrosine kinases have emerged as critical drivers of metastasis in a multitude of cancers. BMS-777607, a potent and selective small-molecule inhibitor, has garnered significant attention for its ability to target these key drivers, thereby impeding the metastatic cascade. This technical guide provides an in-depth analysis of the role of BMS-777607 in metastasis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action of BMS-777607

BMS-777607 is a multi-targeted kinase inhibitor with high affinity for the ATP-binding sites of several RTKs, primarily c-Met (also known as hepatocyte growth factor receptor or HGFR) and the TAM (Tyro3, Axl, Mer) family of receptors, particularly Axl.[1][2] By competitively inhibiting ATP binding, BMS-777607 effectively blocks the autophosphorylation and subsequent activation of these receptors.[2][3] This inhibition disrupts the downstream signaling pathways that are crucial for the initiation and progression of metastasis.

The primary signaling cascades affected by BMS-777607 include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3] These pathways are central to cell survival, proliferation, migration, and invasion. By downregulating these pathways, BMS-777607 exerts its anti-metastatic effects.

Quantitative Data on the Efficacy of BMS-777607

The following tables summarize the quantitative data from various preclinical studies, demonstrating the potent anti-metastatic effects of BMS-777607.

Table 1: In Vitro Inhibitory Activity of BMS-777607

| Target/Process | Cell Line(s) | IC50 Value | Reference(s) |

| c-Met Autophosphorylation | GTL-16 | 20 nM | |

| HGF-stimulated c-Met Autophosphorylation | PC-3, DU145 | <1 nM | |

| Axl Autophosphorylation | KHT cells | 10 nM | |

| Cell Migration | PC-3, DU145 | <0.1 µM | |

| Cell Invasion | PC-3, DU145 | <0.1 µM | |

| Cell Proliferation (HGF-stimulated) | PC-3 | Significant reduction at 3 and 10 µM | |

| Glioma Cell Viability (MTT Assay) | U118MG, SF126 | Significantly reduced at 12.5 µM after 24h | |

| HUVEC Tube Formation | HUVEC | Inhibition observed at 12.5 µM |

Table 2: In Vivo Anti-Metastatic and Anti-Tumor Efficacy of BMS-777607

| Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference(s) |

| Glioblastoma | Mouse Xenograft (SF126) | 30-100 mg/kg, i.p., twice daily | 56% tumor volume reduction | |

| Glioblastoma | Mouse Xenograft (U118MG) | 30-100 mg/kg, i.p., twice daily | >91% tumor remission | |

| Murine Sarcoma | C3H/HeJ Mice (KHT cells) | 25 mg/kg/day | 28.3% decrease in lung tumor nodules | |

| Gastric Cancer | Athymic Mice (GTL-16 xenografts) | 6.25-50 mg/kg, oral | Significant reduction in tumor volumes | |

| Triple-Negative Breast Cancer | Syngeneic Orthotopic E0771 Model | Not specified | Significantly decreased tumor growth and incidence of lung metastasis (in combination with anti-PD-1) |

Signaling Pathways Targeted by BMS-777607

BMS-777607's anti-metastatic effects are a direct consequence of its ability to inhibit key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Figure 1: BMS-777607 inhibits c-Met and Axl, blocking downstream PI3K/Akt and MAPK/ERK pathways involved in metastasis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to investigate the role of BMS-777607 in metastasis.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

The Boyden chamber assay is a widely used method to assess cell migration and invasion.

Principle: This assay utilizes a two-chamber system separated by a microporous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migrating cells move through the pores to the other side of the membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) solution, such as Matrigel, which mimics the basement membrane. Invasive cells must degrade this matrix to migrate through the pores.

Protocol Outline:

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend the cells in a serum-free medium.

-

Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify. Rehydrate the coated inserts with a serum-free medium.

-

Assay Setup: Add a chemoattractant (e.g., media with fetal bovine serum) to the lower wells. Seed the cell suspension into the upper chamber of the inserts. BMS-777607 or a vehicle control is added to the cell suspension.

-

Incubation: Incubate the plate for a period ranging from a few hours to 48 hours, depending on the cell type.

-

Quantification:

-

Remove non-migratory cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migratory cells on the lower surface of the membrane.

-

Count the stained cells under a microscope or lyse the stained cells and measure the absorbance using a plate reader for a more high-throughput analysis.

-

Figure 2: Workflow for the Boyden Chamber Migration and Invasion Assay.

Western Blot Analysis for Signaling Pathway Inhibition

Western blotting is a fundamental technique to detect and quantify the phosphorylation status of proteins within a signaling pathway, thereby assessing the inhibitory effect of a compound like BMS-777607.

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the target proteins (e.g., total and phosphorylated c-Met, Axl, Akt, and ERK).

Protocol Outline:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of BMS-777607 for a specified duration. For ligand-stimulated pathways, cells are often serum-starved before treatment and then stimulated with a growth factor like HGF. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate the protein lysates by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the total and phosphorylated forms of the target proteins. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the light signal using an imaging system and quantify the band intensities to determine the level of protein phosphorylation.

Figure 3: General Workflow for Western Blot Analysis.

Conclusion

BMS-777607 has demonstrated significant potential as an anti-metastatic agent through its potent inhibition of the c-Met and Axl receptor tyrosine kinases. The preclinical data robustly support its ability to disrupt key metastatic processes, including cell migration, invasion, and survival, as well as angiogenesis. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of BMS-777607 and similar targeted therapies in the fight against metastatic cancer. The ongoing clinical evaluation of BMS-777607 will be crucial in determining its therapeutic utility in patients with advanced and metastatic solid tumors.

References

The Multifaceted Effects of BMS-777607 on Tumor Cell Proliferation and Apoptosis: A Technical Overview

For Immediate Release

An In-depth Analysis of a Potent Multi-Kinase Inhibitor

BMS-777607 is a potent, ATP-competitive small molecule inhibitor with a significant impact on key signaling pathways involved in tumor cell proliferation, survival, and apoptosis. Primarily targeting a spectrum of receptor tyrosine kinases (RTKs), including c-Met, Axl, Ron, and Tyro3, BMS-777607 has demonstrated considerable anti-cancer activity across a range of preclinical models. This technical guide provides a comprehensive overview of the effects of BMS-777607 on tumor cell proliferation and apoptosis, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

BMS-777607 exerts its anti-neoplastic effects by inhibiting the autophosphorylation and subsequent activation of several key RTKs. Its primary targets are members of the c-Met and TAM (Tyro3, Axl, Mer) families of kinases.[1][2] By binding to the ATP-binding pocket of these kinases, BMS-777607 effectively blocks downstream signaling cascades that are crucial for cancer cell growth and survival, such as the RAS/MAPK and PI3K/Akt pathways.[1]

The inhibition of c-Met, the receptor for Hepatocyte Growth Factor (HGF), disrupts signals that promote cell proliferation, motility, and invasion. Similarly, by targeting Axl, BMS-777607 interferes with pathways that contribute to therapy resistance, metastasis, and cell survival. Furthermore, at higher concentrations, BMS-777607 has been shown to inhibit Aurora Kinase B, a key regulator of mitosis, leading to defects in cell division and the induction of polyploidy.

Quantitative Data Summary

The following tables summarize the inhibitory activity of BMS-777607 against its primary kinase targets and its effects on the proliferation of various tumor cell lines.

Table 1: Inhibitory Activity (IC50) of BMS-777607 against Key Kinases

| Kinase Target | IC50 (nM) | Assay Type |

| c-Met | 3.9 | Cell-free |

| Axl | 1.1 | Cell-free |

| Ron | 1.8 | Cell-free |

| Tyro3 | 4.3 | Cell-free |

| c-Met (autophosphorylation) | <1 | Cell-based (PC-3, DU145) |

| c-Met (autophosphorylation) | 20 | Cell-based (GTL-16) |

| Aurora Kinase B | 78 | Not Specified |

Data compiled from multiple sources.

Table 2: Anti-proliferative Activity of BMS-777607 in Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| GTL-16 | Gastric Carcinoma | Not specified (selective inhibition) | Proliferation Assay |

| H1993 | Non-small Cell Lung Cancer | Not specified (selective inhibition) | Proliferation Assay |

| U87 | Glioblastoma | Not specified (selective inhibition) | Proliferation Assay |

| T-47D | Breast Cancer | Dose-dependent inhibition (1-5 µM) | Clonogenic Assay |

| ZR-75-1 | Breast Cancer | Dose-dependent inhibition (1-5 µM) | Clonogenic Assay |

| U118MG | Glioblastoma | 12.5 (significant reduction in cell number) | MTT Assay |

| SF126 | Glioblastoma | 12.5 (significant reduction in cell number) | MTT Assay |

| EBC-1 | Lung Squamous Cell Carcinoma | 0.1623 | MTT Assay |

Data compiled from multiple sources.

Effects on Tumor Cell Proliferation

BMS-777607 demonstrates a marked ability to inhibit the proliferation of tumor cells that are dependent on the signaling pathways it targets. In Met-driven tumor cell lines such as GTL-16, H1993, and U87, BMS-777607 shows selective inhibition of proliferation. In breast cancer cell lines T-47D and ZR-75-1, which express RON and MET, BMS-777607 inhibits clonogenic growth in a dose-dependent manner. However, in MCF-7 breast cancer cells, which have low expression of these receptors, the effect on clonogenic growth is minimal at similar concentrations.

Interestingly, in some breast cancer cells, treatment with BMS-777607 at therapeutic doses leads to the induction of polyploidy, a state of having more than two sets of chromosomes. This effect is attributed to the inhibition of Aurora Kinase B, which disrupts bipolar spindle formation during mitosis, leading to failed cytokinesis.

Induction of Apoptosis

The effect of BMS-777607 on apoptosis, or programmed cell death, appears to be cell-type dependent. In breast cancer cell lines T-47D and ZR-75-1, while BMS-777607 inhibits growth and survival, its ability to induce apoptosis is described as relatively weak.

In contrast, in glioblastoma cell lines U118MG and SF126, treatment with 12.5 μM BMS-777607 resulted in a significant increase in apoptosis, as measured by CPP32 (caspase-3) activity. This suggests that in certain cancer types, particularly those reliant on Axl signaling, apoptosis is a significant mechanism of BMS-777607-mediated tumor cell killing.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of BMS-777607.

Cell Viability and Proliferation Assays

1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of BMS-777607 or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to form insoluble purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

2. Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferation.

-

Protocol:

-

Treat cells in a culture dish with various concentrations of BMS-777607 for a specified period.

-

Harvest the cells by trypsinization and count them.

-

Seed a known number of cells (e.g., 500-1000 cells) into new culture dishes.

-

Incubate the dishes for 1-3 weeks to allow for colony formation.

-

Fix the colonies with a solution such as 6% glutaraldehyde.

-

Stain the colonies with a dye like 0.5% crystal violet.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells). The plating efficiency and surviving fraction are calculated based on the number of colonies formed in treated versus control groups.

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with BMS-777607 or vehicle control for the desired time.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

2. Caspase-3 (CPP32) Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Protocol:

-

Treat cells with BMS-777607 or vehicle control.

-

Lyse the cells to release their cytoplasmic contents.

-

Quantify the protein concentration of the cell lysates.

-

Incubate the cell lysate with a colorimetric substrate for caspase-3, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

-

Activated caspase-3 in the lysate cleaves the substrate, releasing the chromophore p-nitroanilide (pNA).

-

Measure the absorbance of pNA at 405 nm using a spectrophotometer. The increase in absorbance is proportional to the caspase-3 activity.

-

Analysis of Signaling Pathways and Cellular Components

1. Western Blotting for Phosphorylated Proteins

This technique is used to detect specific phosphorylated proteins in a sample, providing insight into the activation state of signaling pathways.

-

Protocol:

-

Treat cells with BMS-777607 for various times and at different concentrations.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Met, anti-phospho-Akt).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then detected on X-ray film or with a digital imager.

-

2. Immunofluorescence for α-tubulin

This method is used to visualize the microtubule network within cells and assess the effects of drugs on mitotic spindle formation.

-

Protocol:

-

Grow cells on coverslips and treat them with BMS-777607.

-

Fix the cells with a fixative such as 4% paraformaldehyde.

-

Permeabilize the cells with a detergent like 0.1% Triton X-100 to allow antibodies to enter.

-

Block non-specific antibody binding with a blocking solution (e.g., 10% normal goat serum).

-

Incubate the cells with a primary antibody against α-tubulin.

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Mount the coverslips on microscope slides with a mounting medium that may contain a nuclear counterstain like DAPI.

-

Visualize the stained cells using a fluorescence microscope.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BMS-777607 and the workflows of the experimental protocols described above.

Caption: BMS-777607 inhibits RTKs, blocking downstream pathways and cellular outcomes.

Caption: Workflow for assessing cell viability using the MTT assay.

Caption: Workflow for detecting apoptosis via Annexin V and PI staining.

Caption: Inhibition of Aurora Kinase B by BMS-777607 leads to polyploidy.

Conclusion

BMS-777607 is a potent multi-kinase inhibitor that effectively targets key drivers of tumor cell proliferation and survival. Its ability to inhibit c-Met, Axl, and other related kinases leads to a significant reduction in tumor cell growth and, in some contexts, the induction of apoptosis. The additional activity of BMS-777607 against Aurora Kinase B at higher concentrations introduces a distinct mechanism of action, causing mitotic disruption and polyploidy. This multifaceted profile makes BMS-777607 a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and harness the anti-cancer potential of this and similar targeted therapies.

References

Unraveling the Kinase Selectivity of BMS-777607: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

BMS-777607 has emerged as a potent small-molecule inhibitor targeting a distinct profile of protein kinases, making it a valuable tool in cancer research and a lead compound in drug development. This technical guide provides an in-depth analysis of its kinase selectivity, the experimental methodologies used for its characterization, and its impact on key cellular signaling pathways.

Kinase Inhibition Profile of BMS-777607

BMS-777607 is a potent, ATP-competitive inhibitor with high affinity for the c-Met receptor tyrosine kinase and other members of the Met-related kinase family.[1][2] Its selectivity has been characterized through various in vitro enzymatic and cell-based assays, revealing a nuanced profile that extends beyond its primary targets. The following tables summarize the quantitative data on the inhibitory activity of BMS-777607 against a panel of kinases.

Table 1: In Vitro Enzymatic Inhibition by BMS-777607

| Target Kinase | IC50 (nM) | Notes |

| Axl | 1.1 | Cell-free assay[1][2] |

| Ron | 1.8 | Cell-free assay[1] |

| c-Met | 3.9 | Cell-free assay |

| Tyro3 | 4.3 | Cell-free assay |

| Mer | 14.0 | |

| Flt-3 | 16.0 | |

| Aurora B | 78.0 | |

| Lck | 120 | |

| VEGFR-2 | 180 |

BMS-777607 demonstrates over 40-fold greater selectivity for Met-related targets compared to kinases like Lck, VEGFR-2, and TrkA/B, and more than 500-fold selectivity against a broader panel of receptor and non-receptor kinases.

Table 2: Cellular Activity of BMS-777607

| Cell Line | Assay | IC50 | Notes |

| GTL-16 | c-Met Autophosphorylation | 20 nM | Lysate-based assay |

| PC-3 | HGF-triggered c-Met Autophosphorylation | <1 nM | |

| DU145 | HGF-triggered c-Met Autophosphorylation | <1 nM | |

| KHT | c-Met Autophosphorylation | 10 nM | |

| PC-3 | HGF-induced Cell Migration & Invasion | <0.1 µM | |

| DU145 | HGF-induced Cell Migration & Invasion | <0.1 µM | |

| GTL-16 | Proliferation | 100 nM | MTS assay after 72 hrs |

Key Signaling Pathways Targeted by BMS-777607

The primary mechanism of action of BMS-777607 is the inhibition of the c-Met signaling pathway. Binding of its ligand, Hepatocyte Growth Factor (HGF), to the c-Met receptor triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. BMS-777607 effectively blocks these processes by inhibiting the kinase activity of c-Met. The inhibitor has also been shown to potently target Axl, another receptor tyrosine kinase implicated in cancer progression and drug resistance.

Experimental Protocols

The characterization of BMS-777607's kinase selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays cited in the literature.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

-

Reaction Mixture Preparation: A kinase reaction buffer is prepared containing 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, and 0.5 mM DTT.

-

Component Addition: To this buffer, the following are added:

-

Baculovirus-expressed GST-tagged kinase (e.g., GST-Met).

-

A generic substrate, such as 3 µg of poly(Glu/Tyr).

-

Radio-labeled ATP (e.g., 0.12 µCi 33P γ-ATP) and 1 µM unlabeled ATP.

-

BMS-777607 is dissolved in DMSO (10 mM stock) and added at various concentrations (typically a 10-point dose-response curve, run in duplicate).

-

-

Incubation: The reaction is incubated for 1 hour at 30°C to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped by the addition of cold trichloroacetic acid (TCA) to a final concentration of 8%.

-

Quantification: The amount of phosphorylated substrate is measured, and dose-response curves are generated to determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the substrate phosphorylation.

Cellular Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Protocol:

-

Cell Seeding: Cells (e.g., PC-3) are seeded into a 96-well plate and allowed to adhere.

-

Compound Treatment: Cells are treated with various concentrations of BMS-777607.

-

Stimulation (if applicable): For assays investigating the inhibition of growth factor-induced proliferation, a stimulant like HGF (e.g., 25 ng/mL) is added.

-

Incubation: The plate is incubated for a specified period (e.g., 96 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength. The results are used to determine the effect of the compound on cell proliferation.

Cell Migration (Wound-Healing) Assay

This assay is used to measure the effect of a compound on cell motility.

Protocol:

-

Create a Monolayer: Cells are grown to confluence in a culture dish.

-

Create a "Wound": A sterile pipette tip is used to scratch a line through the cell monolayer.

-

Treatment: The cells are treated with different concentrations of BMS-777607.

-

Stimulation (if applicable): A chemoattractant like HGF (e.g., 25 ng/mL) is added to the serum-free medium.

-

Image Acquisition: Images of the wound are captured at the beginning of the experiment (0 hours) and at various time points thereafter.

-

Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

Conclusion

BMS-777607 is a highly selective and potent inhibitor of the c-Met and Axl receptor tyrosine kinases, with a well-characterized inhibitory profile against a range of other kinases. Its ability to disrupt key oncogenic signaling pathways has been demonstrated through a variety of in vitro and cellular assays. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this and similar kinase inhibitors.

References

The Impact of BMS-777607 on the PI3K/Akt Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase family, which includes c-Met, Axl, Ron, and Tyro3.[1][2] These kinases are crucial upstream regulators of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade pivotal for cell survival, proliferation, and metastasis.[3][4] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism by which BMS-777607 impacts the PI3K/Akt signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Mechanism of Action: Inhibition of Upstream Kinases to Attenuate PI3K/Akt Signaling

BMS-777607 exerts its effects on the PI3K/Akt pathway primarily by inhibiting the catalytic activity of upstream receptor tyrosine kinases (RTKs), most notably c-Met and Axl.[1] As an ATP-competitive inhibitor, BMS-777607 prevents the autophosphorylation of these receptors, which is the critical initial step in the activation of downstream signaling pathways.

The activation of the PI3K/Akt pathway by c-Met is often mediated by the recruitment of the scaffolding adapter protein Gab1 (GRB2-associated-binding protein 1). Upon activation by its ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and autophosphorylation, creating docking sites for Gab1. Phosphorylated Gab1, in turn, recruits the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. This results in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) and its upstream kinase, PDK1 (Phosphoinositide-dependent kinase-1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2.

Similarly, Axl, another primary target of BMS-777607, activates the PI3K/Akt pathway upon stimulation by its ligand, Gas6. Axl activation leads to the recruitment and activation of PI3K, thereby promoting cell survival and invasion.

By inhibiting the kinase activity of c-Met and Axl, BMS-777607 effectively blocks these initial activation steps, preventing the recruitment and activation of PI3K and consequently inhibiting the phosphorylation and activation of Akt. This disruption of the PI3K/Akt signaling cascade leads to the downstream effects of decreased cell proliferation, survival, and motility.

Quantitative Data

The inhibitory activity of BMS-777607 has been quantified in various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of BMS-777607 against key kinases and in different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607

| Target Kinase | IC50 (nM) | Assay Type |

| c-Met | 3.9 | Cell-free |

| Axl | 1.1 | Cell-free |

| Ron | 1.8 | Cell-free |

| Tyro3 | 4.3 | Cell-free |

| Mer | 14 | Cell-free |

| Lck | 120 | Cell-free |

| VEGFR-2 | 180 | Cell-free |

| Aurora B | 78 | Cell-free |

| Flt-3 | 16 | Cell-free |

Data compiled from multiple sources.

Table 2: Cellular Activity of BMS-777607

| Cell Line | Cancer Type | Parameter Measured | IC50 |

| GTL-16 | Gastric Carcinoma | c-Met autophosphorylation | 20 nM |

| PC-3 | Prostate Cancer | HGF-induced c-Met autophosphorylation | <1 nM |

| DU145 | Prostate Cancer | HGF-induced c-Met autophosphorylation | <1 nM |

| KHT | Murine Sarcoma | Basal c-Met autophosphorylation | 10 nM |

| PC-3 | Prostate Cancer | HGF-induced cell migration & invasion | <0.1 µM |

| DU145 | Prostate Cancer | HGF-induced cell migration & invasion | <0.1 µM |

| PC-3 | Prostate Cancer | HGF-induced Akt phosphorylation | 0.1 - 1 µM |

| DU145 | Prostate Cancer | HGF-induced Akt phosphorylation | <0.001 µM |

| MDA-MB-231 | Triple Negative Breast Cancer | Axl phosphorylation | 0.16 µM |

| BT549 | Triple Negative Breast Cancer | Axl phosphorylation | 0.17 µM |

| Hs578T | Triple Negative Breast Cancer | Axl phosphorylation | 0.005 µM |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of BMS-777607 on the PI3K/Akt signaling cascade.

Western Blot Analysis of Akt Phosphorylation

This protocol details the detection and quantification of phosphorylated Akt (p-Akt) in cell lysates following treatment with BMS-777607.

Materials:

-

Cell culture reagents

-

BMS-777607

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with various concentrations of BMS-777607 for the desired time. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.

In Vitro Kinase Assay

This protocol describes a method to assess the direct inhibitory effect of BMS-777607 on the kinase activity of its targets.

Materials:

-

Recombinant active kinase (e.g., c-Met, Axl)

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1)

-

BMS-777607

-

Kinase reaction buffer

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

-

Apparatus for detecting radioactivity or luminescence

Procedure (using radiolabeled ATP):

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant kinase, substrate, and varying concentrations of BMS-777607.

-

Initiate Reaction: Add [γ-³²P]ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Quantification: Spot the reaction mixture onto a filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition at each BMS-777607 concentration and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells in a 96-well plate

-

BMS-777607

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of BMS-777607 concentrations for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

BMS-777607 effectively downregulates the PI3K/Akt signaling cascade by targeting the upstream receptor tyrosine kinases c-Met and Axl. This inhibitory action translates into reduced phosphorylation of Akt and subsequent attenuation of downstream signaling, leading to decreased cancer cell proliferation, survival, and metastasis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of BMS-777607 and other inhibitors targeting the PI3K/Akt pathway. The provided visualizations serve to clarify the complex signaling networks and experimental procedures involved in this area of research.

References

Unveiling the Anti-Angiogenic Potential of BMS-777607: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607, a potent and selective small-molecule inhibitor of the c-Met, Axl, and Ron receptor tyrosine kinases, has emerged as a significant agent in anti-cancer research. Beyond its direct effects on tumor cell proliferation and survival, BMS-777607 exhibits robust anti-angiogenic properties, targeting key pathways involved in the formation of new blood vessels, a critical process for tumor growth and metastasis. This technical guide provides an in-depth exploration of the anti-angiogenic effects of BMS-777607, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. Visualizations of the core signaling pathways and experimental workflows are presented to facilitate a deeper understanding of its biological activity and application in research settings.

Introduction to BMS-777607 and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both normal physiological functions and pathological conditions, notably in cancer.[1][2] Tumors induce angiogenesis to secure a supply of oxygen and nutrients, enabling their growth, invasion, and metastasis.[3] The signaling pathways governing angiogenesis are complex, with receptor tyrosine kinases (RTKs) playing a central role.[4]

BMS-777607 is a multi-targeted kinase inhibitor with high affinity for the c-Met receptor, as well as Axl, Ron, and Tyro3 kinases.[5] The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are key regulators of angiogenesis. By inhibiting c-Met and other related kinases, BMS-777607 disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, the fundamental steps of angiogenesis.

Mechanism of Action: Inhibition of Pro-Angiogenic Signaling

BMS-777607 exerts its anti-angiogenic effects primarily by inhibiting the autophosphorylation of c-Met and other targeted RTKs. This blockade prevents the activation of downstream signaling pathways crucial for endothelial cell function.

The HGF/c-Met Signaling Axis

The binding of HGF to its receptor, c-Met, on endothelial cells triggers a signaling cascade that promotes angiogenesis. BMS-777607 directly competes with ATP for the kinase domain of c-Met, thereby inhibiting its activation. This leads to the downregulation of key downstream pathways:

-

PI3K/Akt Pathway: This pathway is critical for endothelial cell survival and proliferation. Inhibition of c-Met by BMS-777607 leads to reduced activation of PI3K and Akt.

-

Ras/MEK/ERK Pathway: This pathway is involved in endothelial cell migration and differentiation. BMS-777607-mediated inhibition of c-Met suppresses the Ras/MEK/ERK signaling cascade.

Figure 1: Simplified signaling pathway of BMS-777607's anti-angiogenic action.

Quantitative Data Summary

The anti-angiogenic efficacy of BMS-777607 has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |

| c-Met | 3.9 | Cell-free assay | |

| Axl | 1.1 | Cell-free assay | |

| Ron | 1.8 | Cell-free assay | |

| Tyro3 | 4.3 | Cell-free assay | |

| c-Met (autophosphorylation) | <1 | PC-3 and DU145 cells (HGF-stimulated) | |

| c-Met (autophosphorylation) | 20 | GTL-16 cell lysates | |

| VEGFR2 | 180 | Cell-free assay |

In Vitro Anti-Angiogenic Activity

| Assay | Cell Line | BMS-777607 Concentration | Effect | Reference |

| Proliferation | HUVEC | 12.5 µM | Significant reduction in cell viability | |

| Tube Formation | HUVEC | 12.5 µM | Inhibition of tube formation | |

| Cell Scattering | PC-3, DU145 | 0.5 µM | Almost complete inhibition of HGF-induced scattering | |

| Cell Migration | PC-3, DU145 | < 0.1 µM (IC50) | Dose-dependent suppression of HGF-stimulated migration |

In Vivo Anti-Angiogenic and Anti-Tumor Activity

| Animal Model | Tumor Type | BMS-777607 Dosage | Effect | Reference |

| Athymic Mice | GTL-16 human tumor xenografts | 6.25-50 mg/kg (oral) | Significant reduction in tumor volumes | |

| C3H/HeJ Mice | KHT lung tumor nodules | 25 mg/kg/day | 28.3% decrease in the number of lung tumor nodules |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to evaluate the anti-angiogenic properties of BMS-777607.

In Vitro Assays

This assay assesses the effect of BMS-777607 on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs (passage 2-6)

-

Endothelial Cell Growth Medium (EGM-2)

-

BMS-777607 (dissolved in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2.

-

Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of BMS-777607 in EGM-2. The final DMSO concentration should not exceed 0.1%.

-

Replace the medium with 100 µL of medium containing various concentrations of BMS-777607 or vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Figure 2: Workflow for the HUVEC Proliferation Assay.

This assay evaluates the ability of BMS-777607 to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs (passage 2-6)

-

Endothelial Cell Basal Medium (EBM-2) with supplements

-

Matrigel (growth factor reduced)

-

24-well or 96-well plates (pre-chilled)

-

BMS-777607 (dissolved in DMSO)

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel on ice overnight at 4°C.

-

Coat the wells of a pre-chilled 24-well or 96-well plate with 50-100 µL of Matrigel.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in EBM-2 containing various concentrations of BMS-777607 or vehicle control.

-

Seed the HUVECs onto the solidified Matrigel at a density of 1.5-3 x 10^4 cells/well (for a 96-well plate).

-

Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualize and photograph the tube formation using an inverted microscope.

-